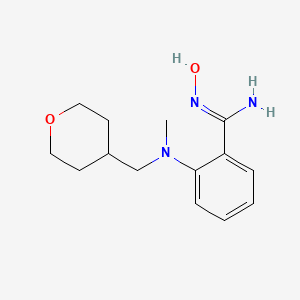

N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-[methyl(oxan-4-ylmethyl)amino]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-17(10-11-6-8-19-9-7-11)13-5-3-2-4-12(13)14(15)16-18/h2-5,11,18H,6-10H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCWRDPCYNRPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=CC=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1CCOCC1)C2=CC=CC=C2/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and precise control of reaction conditions to maintain consistency and yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to simplify the compound or remove specific groups.

Substitution: Allows for the replacement of certain atoms or groups with others to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N'-Hydroxy-2-[methyl((tetrahydro-2H-pyran-4-yl)methyl)amino]benzenecarboximidamide

- Molecular Formula : C₁₄H₂₁N₃O₂

- Molecular Weight : 263.34 g/mol

- CAS Registry Number : 1220040-43-6

- Hazard Classification : IRRITANT .

Structural Features: This compound features a benzimidamide core with an N'-hydroxy group and a methyl-substituted tetrahydro-2H-pyran-4-ylmethylamine moiety.

Comparison with Structural Analogs

Analog 1: Example 394 (Patent Compound)

- Structure: N-(3-chloro-4-fluorophenyl)-4,5-difluoro-N’-hydroxy-2-((2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)ethyl)amino)-1H-benzo[d]imidazole-7-carboximidamide

- Molecular Formula : C₂₂H₂₆ClF₂N₆O

- Molecular Weight : 445.9 (M+1) .

- Key Differences: Incorporates a benzimidazole core with additional fluorine atoms (4,5-difluoro substitution). Extended ethylamino linker between the tetrahydro-2H-pyran group and the benzimidazole. Higher molecular weight and lipophilicity compared to the target compound.

Analog 2: Example 129 (Patent Compound)

- Structure: N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-2-(((tetrahydro-2H-pyran-3-yl)methanamine)amino)methyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide

- Molecular Formula : C₂₀H₂₂ClFN₆O₂

- Molecular Weight : 433.1 (M+1) .

- Key Differences: Tetrahydro-2H-pyran-3-yl substituent (vs. 4-yl in the target compound). Imidazopyridine core (vs. benzimidamide).

Analog 3: Compound O04 (Amidoxime Derivative)

- Structure: (E)-4-((tetrahydro-2H-pyran-2-yloxyimino)methyl)benzimidamide

- Molecular Formula : C₁₃H₁₇N₃O₂

- Molecular Weight : 263.3 g/mol .

- Key Differences: Tetrahydro-2H-pyran-2-yloxy group attached via an imine linkage. Lacks the methylamino substitution present in the target compound. Similar molecular weight but distinct stereochemistry (2-position vs. 4-position pyran substitution).

Analog 4: Amidoxime-Substituted Triazole (Compound 13)

- Structure: (Z)-N′-Hydroxy-4-(4-((4-((Z)-N′-hydroxycarbamimidoyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzimidamide

- Molecular Formula: Not explicitly stated, but features a triazole core .

- Key Differences: Triazole ring instead of benzimidamide. Dual amidoxime groups may enhance DNA-binding affinity via chelation. Higher structural complexity with phenoxy linkers.

Comparative Analysis Table

Key Findings and Implications

Structural Flexibility : The tetrahydro-2H-pyran group appears in multiple analogs but at different positions (2-yl, 3-yl, 4-yl), influencing stereochemistry and target interactions. The 4-yl substitution in the target compound may offer superior metabolic stability due to reduced steric hindrance .

Role of Amidoxime : The N'-hydroxy (amidoxime) group is conserved across analogs, suggesting its importance in metal chelation or hydrogen bonding, particularly in DNA-binding antiproliferative agents .

Impact of Core Structure : Benzimidamide and benzimidazole cores (e.g., target compound vs. Example 394) exhibit divergent pharmacokinetic profiles. The simpler benzimidamide may favor oral bioavailability, while fluorinated benzimidazoles could enhance target affinity .

Safety Profiles : The target compound is classified as an irritant, whereas analogs with chlorophenyl groups (e.g., Example 129) may carry additional toxicity risks due to halogenated aromatic moieties .

Biological Activity

N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide, also known as CID 56832017, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O2, with a molecular weight of 263.34 g/mol. The compound features a benzimidamide core modified with a hydroxyl group and a tetrahydro-2H-pyran moiety, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O2 |

| Molecular Weight | 263.34 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 56832017 |

The precise mechanism of action for this compound is still under investigation. However, compounds with similar structural motifs have been shown to exhibit activity as enzyme inhibitors, particularly targeting proteases and kinases involved in various signaling pathways.

Efficacy in Cell Lines

Research has indicated that this compound exhibits promising biological activity in vitro. For example, studies have demonstrated its potential as an inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on colon cancer cell lines (e.g., HT29). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with the compound reduced cell death and increased the expression of neuroprotective genes.

Table 2: Summary of Biological Studies

| Study Focus | Cell Line/Model | Observed Effect | Concentration (µM) |

|---|---|---|---|

| Cancer Cell Proliferation | HT29 | Reduced viability | >10 |

| Neuroprotection | Neuronal Cells | Decreased cell death | 5–20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.